
4-(Furan-2-yl)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-2-(trifluoromethyl)aniline is an organic compound that features a furan ring and a trifluoromethyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that can be easily recycled is also a key consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated anilines, nitroanilines.
Applications De Recherche Scientifique
4-(Furan-2-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Furan-2-yl)-2-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Furan-2-yl)-2-chloroaniline: Contains a chloro group instead of a trifluoromethyl group.
4-(Furan-2-yl)-2-nitroaniline: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
4-(Furan-2-yl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s chemical stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable scaffold in drug design and material science .
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2 |
Clé InChI |
AMKMVVDUFGPMNS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


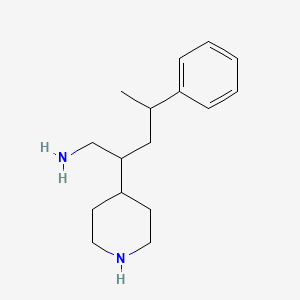
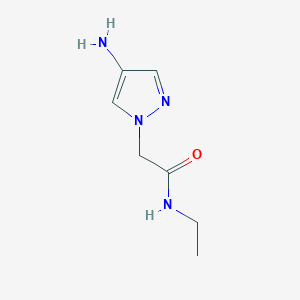
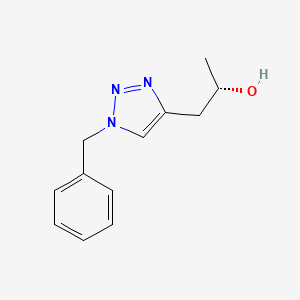

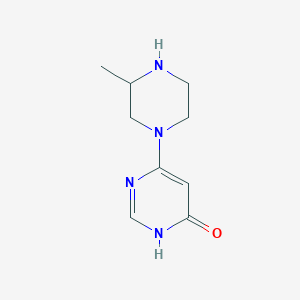
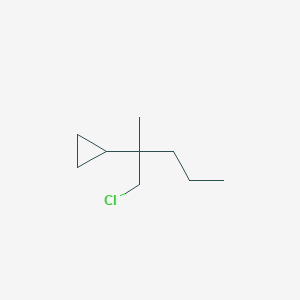
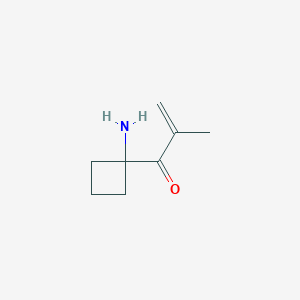
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
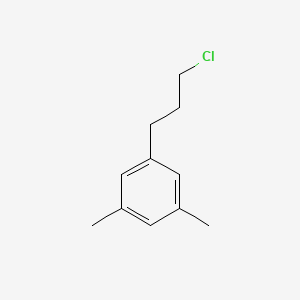
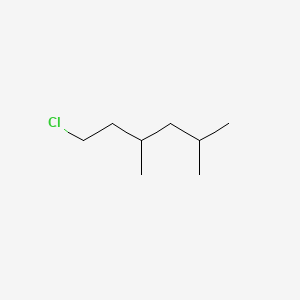
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
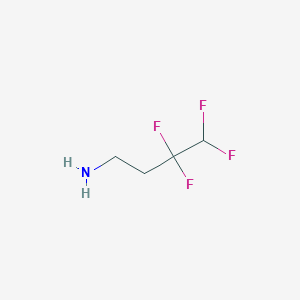
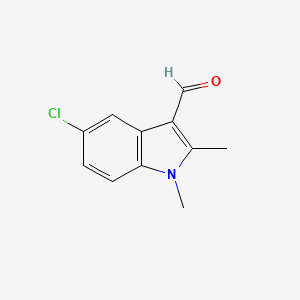
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)
